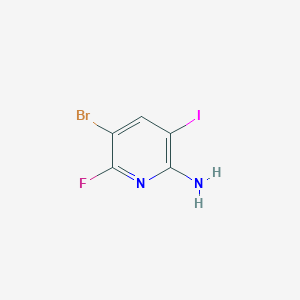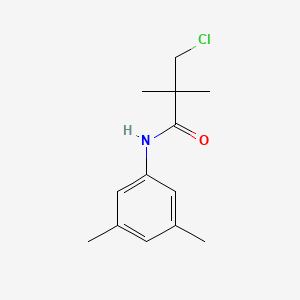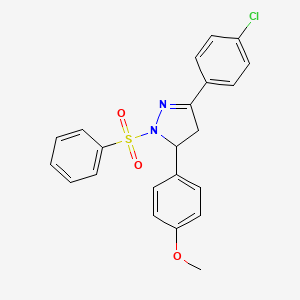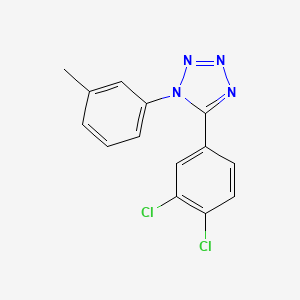
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The compound also has a methylsulfonyl group and a phenoxyacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and phenyl rings, the methylsulfonyl group, and the phenoxyacetamide group. The arrangement of these groups in the molecule would determine its three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds incorporating the sulfamoyl moiety, similar to the structure of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide, have been synthesized with the aim of evaluating their potential as antimicrobial agents. A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This involved the synthesis of 2-pyridone derivatives, chromene derivatives, and hydrazone derivatives among others, all of which showed promising in vitro antibacterial and antifungal activities E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, International Journal of Molecular Sciences, 2014.
Synthesis and Evaluation of Novel Compounds
Research has also delved into the synthesis and biological evaluation of novel compounds containing a sulfonamido moiety with antibacterial potential. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents, leading to the production of pyran, pyridine, and pyridazine derivatives with high antibacterial activities M. E. Azab, M. Youssef, E. A. El-Bordany, Molecules, 2013.
Herbicidal Activities
The exploration of compounds with a pyridazine backbone extends into herbicidal activities as well. Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant herbicidal activity. This suggests the potential agricultural applications of such compounds, highlighting the versatility of the pyridazine scaffold in synthesizing compounds with varied biological activities Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, Pest management science, 2012.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)19-12-11-17(21-22-19)14-7-9-15(10-8-14)20-18(23)13-26-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNLFFNBJVEWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2756941.png)
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)





![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)
![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2756955.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)


![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)